molecular formula C10H18O2Si B12106755 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane

3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane

Cat. No.: B12106755
M. Wt: 198.33 g/mol
InChI Key: LCLJJUMYJAPZRY-UHFFFAOYSA-N
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Description

3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane is a compound that belongs to the class of bicyclic compounds. It features a bicyclo[2.2.1]heptane structure, which is a common scaffold in organic chemistry due to its rigidity and unique spatial arrangement. The compound is characterized by the presence of a dimethoxymethylsilane group attached to the bicyclo[2.2.1]heptane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with silane reagents. One common method involves the hydrosilylation of bicyclo[2.2.1]hept-2-ene with dimethoxymethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, with the temperature maintained around 25-50°C and the reaction time ranging from a few hours to overnight .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield the corresponding silane derivatives.

    Substitution: The dimethoxymethylsilane group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds; reactions are conducted in inert atmospheres to prevent moisture interference.

Major Products

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane involves its interaction with various molecular targets. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. The dimethoxymethylsilane group can undergo hydrolysis to form silanol, which can further interact with biological molecules through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

    Camphor: A bicyclo[2.2.1]heptane derivative with a ketone functional group.

    Sordarins: Natural products containing the bicyclo[2.2.1]heptane scaffold.

    α-Santalol and β-Santalol: Bioactive compounds with a bicyclo[2.2.1]heptane core.

Uniqueness

3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane is unique due to the presence of the dimethoxymethylsilane group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various applications, particularly in the synthesis of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C10H18O2Si

Molecular Weight

198.33 g/mol

InChI

InChI=1S/C10H18O2Si/c1-11-10(12-2)13-9-6-7-3-4-8(9)5-7/h7-10H,3-6H2,1-2H3

InChI Key

LCLJJUMYJAPZRY-UHFFFAOYSA-N

Canonical SMILES

COC(OC)[Si]C1CC2CCC1C2

Origin of Product

United States

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